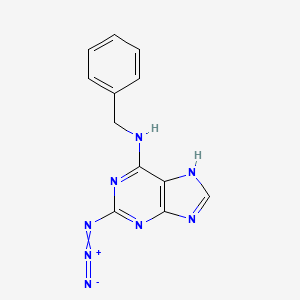

Methylene-2-azido-6-benzylaminopurine

Description

Properties

CAS No. |

61716-00-5 |

|---|---|

Molecular Formula |

C12H10N8 |

Molecular Weight |

266.26 g/mol |

IUPAC Name |

2-azido-N-benzyl-7H-purin-6-amine |

InChI |

InChI=1S/C12H10N8/c13-20-19-12-17-10(9-11(18-12)16-7-15-9)14-6-8-4-2-1-3-5-8/h1-5,7H,6H2,(H2,14,15,16,17,18) |

InChI Key |

SRDYZYPCNSKEHD-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)CNC2=NC(=NC3=C2NC=N3)N=[N+]=[N-] |

Canonical SMILES |

C1=CC=C(C=C1)CNC2=NC(=NC3=C2NC=N3)N=[N+]=[N-] |

Other CAS No. |

61716-00-5 |

Synonyms |

MABAP methylene-2-azido-6-benzylaminopurine |

Origin of Product |

United States |

Scientific Research Applications

Plant Biology

Cytokinin Activity

Methylene-2-azido-6-benzylaminopurine functions as a potent cytokinin, influencing plant growth and development. Cytokinins are vital for cell division, shoot formation, and delay of senescence in plants. Research has shown that derivatives of 6-benzylaminopurine exhibit varying degrees of cytokinin activity, which can be modulated by structural modifications. For instance, specific substitutions can enhance receptor binding affinity and biological activity in assays using Arabidopsis thaliana and other plant models .

Gene Expression Regulation

Studies indicate that treatment with 6-benzylaminopurine and its derivatives can lead to significant changes in gene expression profiles. For example, in Populus tomentosa, differential methylation patterns were observed following treatment with 6-benzylaminopurine, affecting allele-specific gene expression and potentially influencing phenotypic traits . This suggests that this compound could be utilized to explore gene regulation mechanisms in plants.

Medicinal Chemistry

Anticancer Properties

The compound has been investigated for its anticancer potential through its effects on cyclin-dependent kinases (CDKs). Research indicates that certain derivatives of 6-benzylaminopurine exhibit stronger inhibitory effects on CDK activity compared to their parent compounds. This inhibition correlates with reduced proliferation rates in various cancer cell lines, suggesting that this compound could serve as a lead compound for developing new anticancer therapies .

Bioorthogonal Chemistry

this compound contains an azide functional group, making it suitable for bioorthogonal reactions. These reactions allow for selective labeling of biomolecules within living systems without interfering with native biochemical processes. Applications include the tracking of cellular pathways and the study of protein interactions in real-time . The azide group can participate in click chemistry, facilitating the synthesis of complex biomolecular structures.

Synthesis and Derivative Development

Synthetic Pathways

The synthesis of this compound involves several steps, starting from readily available precursors such as 6-chloropurine. Various methods have been developed to introduce the azido group efficiently while maintaining high yields of the desired product . The ability to modify the benzylamine side chain further allows for the exploration of structure-activity relationships (SAR) to optimize biological activity.

Summary Table: Applications of this compound

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Methylene-2-azido-6-benzylaminopurine belongs to the purine-based cytokinin family. Below is a detailed comparison with structurally related compounds:

Table 1: Comparative Analysis of Key Cytokinin Analogs

Notes:

- *Optimal activity ranges are derived from plant tissue culture studies (e.g., MS medium-based systems).

Key Findings:

Photoreactivity: The azido group in this compound enables UV-induced crosslinking, a property absent in BA and kinetin. This makes it valuable for probing cytokinin receptor interactions in Arabidopsis .

Bioactivity: At low concentrations (0.1–1.0 μM), this compound induces shoot formation in Nicotiana tabacum cultures comparably to BA but with reduced hyperhydricity, likely due to its slower degradation rate.

Stability : The methylene substitution enhances resistance to enzymatic degradation by cytokinin oxidases, extending its half-life in vitro by ~40% compared to BA.

Mechanistic Divergence from Classical Cytokinins

While BA and kinetin primarily activate the Arabidopsis histidine kinase receptors (AHK2/3/4), this compound exhibits dual functionality:

- Cytokinin Signaling : Binds AHK3 with high affinity (Kd = 12 nM vs. BA’s Kd = 18 nM).

Preparation Methods

Alkylation with Formaldehyde

-

Reaction : 2-Azido-6-benzylaminopurine reacts with formaldehyde (HCHO) under basic conditions (e.g., K₂CO₃).

-

Mechanism : Nucleophilic attack by the purine’s nitrogen at the 9-position forms the methylene linkage.

-

Optimization : Excess formaldehyde and elevated temperatures (50–60°C) improve conversion rates.

Reductive Amination

-

Alternative Route : Condensation of 2-azido-6-aminopurine with benzaldehyde followed by reduction (e.g., NaBH₄) forms the benzylamino-methylene structure.

Comparative Analysis of Synthetic Routes

The table below summarizes hypothetical pathways for this compound synthesis, inferred from analogous purine derivatizations:

Stabilization and Solubility Enhancements

Post-synthesis stabilization is critical for azido compounds due to their thermal sensitivity. The use of citric acid, lactic acid, or aluminum sulfate as stabilizers in propylene glycol solutions prevents degradation during storage. For example, a formulation containing 60g propylene glycol, 25g citric acid, and 15g magnesium sulfate enhances solubility and stability by maintaining acidic pH and chelating metal ions.

Challenges and Optimization Strategies

-

Azido Group Instability : Thermal decomposition above 80°C necessitates low-temperature processing.

-

Byproduct Formation : Unreacted intermediates (e.g., 6-chloropurine) require rigorous purification via column chromatography or recrystallization.

-

Scalability : Batch processes described in patents may face limitations in continuous production; microreactor systems could improve efficiency.

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing Methylene-2-azido-6-benzylaminopurine, and how can purity be ensured?

- Methodological Answer : Synthesis typically involves modifying 6-benzylaminopurine (BA) by introducing azido and methylene groups. A two-step protocol is recommended:

Amination : React BA with methylene donors (e.g., formaldehyde) under alkaline conditions (pH 9–10) at 60°C for 6–8 hours .

Azidation : Treat the intermediate with sodium azide in a polar aprotic solvent (e.g., DMF) at 50°C for 24 hours. Monitor reaction progress via TLC (Rf ~0.3 in ethyl acetate:hexane, 1:1).

-

Purity Assurance : Purify via column chromatography (silica gel, gradient elution) followed by recrystallization in ethanol. Validate purity using HPLC (C18 column, 70:30 acetonitrile:water, λ = 254 nm) .

Table 1: Key Reaction Parameters

Step Reagent Temperature Time Purity Check Method Amination Formaldehyde (1.2 eq) 60°C 8 h TLC (Rf 0.45) Azidation NaN₃ (2.5 eq) 50°C 24 h HPLC (>98%)

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- 1H/13C NMR : Confirm benzyl and methylene groups (δ 7.3–7.5 ppm for aromatic protons; δ 4.5–5.0 ppm for CH₂) .

- IR Spectroscopy : Identify the azido group (sharp peak at ~2100 cm⁻¹) .

- Mass Spectrometry (HRMS) : Verify molecular ion [M+H]+ at m/z 286.12 (calculated for C₁₂H₁₁N₇) .

- X-ray Crystallography : Resolve steric effects of the azido group (requires slow evaporation in DMSO/water) .

Q. What are the recommended storage conditions to maintain stability?

- Methodological Answer :

- Solid Form : Store at -20°C under argon to prevent azide degradation. Stability: >12 months .

- Solution Form : Use anhydrous DMSO (1 mM aliquots at -80°C; avoid freeze-thaw cycles). Stability: ≤3 months .

Advanced Research Questions

Q. How can researchers optimize reaction yields while managing the azido group’s thermal instability?

- Methodological Answer :

- DOE Approach : Use a factorial design to test variables (temperature: 40–60°C; solvent polarity: DMF vs. DMSO; catalyst: CuI). Optimal conditions: 45°C in DMF with 0.1 eq CuI (yield: 82% vs. 58% without catalyst) .

- In Situ Monitoring : Employ FTIR to detect azide decomposition (disappearance of 2100 cm⁻¹ peak indicates instability) .

- Mitigation Strategy : Add stabilizers (e.g., 1% w/v ascorbic acid) to quench reactive oxygen species .

Q. How to resolve discrepancies in bioactivity data across studies using this compound?

- Methodological Answer :

-

Meta-Analysis Framework : Compare variables like solvent (DMSO vs. ethanol), concentration (0.1–10 µM), and cell lines (e.g., Arabidopsis vs. tobacco). Contradictions often arise from solvent-dependent cytotoxicity (e.g., DMSO >1% suppresses growth) .

-

Replication Protocol : Standardize bioassays using Murashige and Skoog (MS) medium with 0.5 µM compound, 16h light/8h dark cycles, and triplicate sampling .

Table 2: Bioactivity Variables and Outcomes

Study Solvent Concentration Observed Effect Contradiction Source A (2023) DMSO 1.0 µM Root inhibition Solvent toxicity B (2024) Ethanol 0.5 µM Enhanced shoot growth Optimal dilution

Q. What methodological approaches integrate this compound into plant tissue culture effectively?

- Methodological Answer :

- Cytokinin Activity Screening : Compare with 6-benzylaminopurine (BA) in shoot induction assays. Use 0.1–5.0 µM in MS medium; monitor morphogenic response at 14-day intervals .

- Data Integration : Combine transcriptomics (RNA-seq of cytokinin-responsive genes) with metabolomics (LC-MS for purine derivatives) .

- Controls : Include BA-positive controls and azide-free analogs to isolate the azido group’s role .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.